Zoledronic acid hydrate
Zoledronic acid hydrate
Zoledronic acid monohydrate(CGP 42446; ZOL 446) is an activator of protein kinase C with apoptotic effects on multiple myeloma cell lines. It inhibited proliferation of human foetal osteoblastic cell line (hFOB) with an IC50 of 40 uM.Target: PKCZoledronic acid at doses of 2.0 and 4.0 mg and pamidronate at a dose of 90 mg each significantly reduced the need for radiation therapy to bone (P < 0.05) in contrast with 0.4 mg zoledronic acid, which did not. Skeletal-related events of any kind, pathologic fractures, and hypercalcemia also occurred less frequently in patients treated with 2.0 or 4.0 mg zoledronic acid or pamidronate than with 0.4 mg zoledronic acid [1]. Zoledronic acid administration may be a potentially valuable adjunct to distraction osteogenesis treatment, to enhance bone strength, thus reducing refracture complications [2]. Zoledronic acid, a more recent drug, was compared with pamidronic acid in two clinical trials, but the results are unconvincing because of the unusually poor performance of pamidronic acid. Safety of zoledronic acid is uncertain, owing to a lack of long-term data [3].Clinical indications: Bone metastases; Breast tumor; Complex regional pain syndrome; Hypercalcemia; Lower back pain; Male osteoporosis; Mesothelioma; Metastasis; Metastatic breast cancer; Multiple myeloma; Osteoarthritis; Osteogenesis imperfectaFDA Approved Date: 2007Toxicity: Overdosage may cause clinically significant hypocalcemia, hypophosphatemia, and hypomagnesemia.
Brand Name:
Vulcanchem
CAS No.:
165800-06-6
VCID:
VC0003420
InChI:
InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2
SMILES:
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O
Molecular Formula:
C₅H₁₂N₂O₈P₂
Molecular Weight:
290.11 g/mol
Zoledronic acid hydrate
CAS No.: 165800-06-6
Inhibitors
VCID: VC0003420
Molecular Formula: C₅H₁₂N₂O₈P₂
Molecular Weight: 290.11 g/mol
CAS No. | 165800-06-6 |
---|---|
Product Name | Zoledronic acid hydrate |
Molecular Formula | C₅H₁₂N₂O₈P₂ |
Molecular Weight | 290.11 g/mol |
IUPAC Name | (1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate |
Standard InChI | InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2 |
Standard InChIKey | FUXFIVRTGHOMSO-UHFFFAOYSA-N |
SMILES | C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O |
Canonical SMILES | C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O |
Appearance | Assay:≥95%A crystalline solid |
Description | Zoledronic acid monohydrate(CGP 42446; ZOL 446) is an activator of protein kinase C with apoptotic effects on multiple myeloma cell lines. It inhibited proliferation of human foetal osteoblastic cell line (hFOB) with an IC50 of 40 uM.Target: PKCZoledronic acid at doses of 2.0 and 4.0 mg and pamidronate at a dose of 90 mg each significantly reduced the need for radiation therapy to bone (P < 0.05) in contrast with 0.4 mg zoledronic acid, which did not. Skeletal-related events of any kind, pathologic fractures, and hypercalcemia also occurred less frequently in patients treated with 2.0 or 4.0 mg zoledronic acid or pamidronate than with 0.4 mg zoledronic acid [1]. Zoledronic acid administration may be a potentially valuable adjunct to distraction osteogenesis treatment, to enhance bone strength, thus reducing refracture complications [2]. Zoledronic acid, a more recent drug, was compared with pamidronic acid in two clinical trials, but the results are unconvincing because of the unusually poor performance of pamidronic acid. Safety of zoledronic acid is uncertain, owing to a lack of long-term data [3].Clinical indications: Bone metastases; Breast tumor; Complex regional pain syndrome; Hypercalcemia; Lower back pain; Male osteoporosis; Mesothelioma; Metastasis; Metastatic breast cancer; Multiple myeloma; Osteoarthritis; Osteogenesis imperfectaFDA Approved Date: 2007Toxicity: Overdosage may cause clinically significant hypocalcemia, hypophosphatemia, and hypomagnesemia. |
Synonyms | 2-(imidazol-1-yl)-1-hydroxyethylidene-1,1-bisphosphonic acid CGP 42'446 CGP 42446 CGP 42446A CGP-42'446 CGP-42446 CGP42'446 CGP42446 zoledronate zoledronic acid zoledronic acid anhydrous Zometa |
Reference | [1]. Berenson, J.R., et al., Zoledronic acid reduces skeletal-related events in patients with osteolytic metastases. Cancer, 2001. 91(7): p. 1191-200. [2]. Bilston, L.E., et al., Zoledronic acid improves the mechanical properties of normal and healing bone. Clin Biomech (Bristol, Avon), 2002. 17(9-10): p. 716-8. [3]. Zoledronic acid: new preparation. Just a me-too: no advance in hypercalcemia of malignancy. Prescrire Int, 2002. 11(61): p. 140-1. |
PubChem Compound | 121586 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume